molecular formula C14H16O2 B12067039 4-Ethynyl-2-methyl-benzoic acid tert-butyl ester

4-Ethynyl-2-methyl-benzoic acid tert-butyl ester

Cat. No.: B12067039
M. Wt: 216.27 g/mol
InChI Key: MKYZHCJWAAHTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-2-methyl-benzoic acid tert-butyl ester is a synthetic organic compound characterized by a benzoic acid backbone substituted with a tert-butyl ester group, a methyl group at the 2-position, and an ethynyl (C≡CH) group at the 4-position.

  • Synthesis: Likely synthesized via esterification of 4-ethynyl-2-methyl-benzoic acid with tert-butanol or via substitution reactions, as inferred from similar procedures in .
  • Applications: The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in pharmaceutical intermediates and polymer synthesis.
  • Stability: The tert-butyl ester group offers steric protection against hydrolysis, enhancing stability under acidic or basic conditions compared to smaller esters like ethyl .

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

tert-butyl 4-ethynyl-2-methylbenzoate

InChI

InChI=1S/C14H16O2/c1-6-11-7-8-12(10(2)9-11)13(15)16-14(3,4)5/h1,7-9H,2-5H3

InChI Key

MKYZHCJWAAHTAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-methyl-benzoic acid tert-butyl ester typically involves the esterification of 4-Ethynyl-2-methyl-benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 4-Ethynyl-2-methyl-benzoic acid tert-butyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-methyl-benzoic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 4-Ethynyl-2-methyl-benzoic acid or 4-Ethynyl-2-methyl-benzaldehyde.

    Reduction: Formation of 4-Ethenyl-2-methyl-benzoic acid tert-butyl ester or 4-Ethyl-2-methyl-benzoic acid tert-butyl ester.

    Substitution: Formation of 4-Bromo-2-methyl-benzoic acid tert-butyl ester or 4-Nitro-2-methyl-benzoic acid tert-butyl ester.

Scientific Research Applications

4-Ethynyl-2-methyl-benzoic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-methyl-benzoic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents Ester Group Key Properties Applications References
4-Ethynyl-2-methyl-benzoic acid tert-butyl ester C₁₄H₁₄O₂* ~214* 4-ethynyl, 2-methyl tert-butyl High reactivity (ethynyl group) Click chemistry, drug intermediates
tert-Butyl 4-bromo-2-methylbenzoate C₁₂H₁₅BrO₂ 271.15 4-bromo, 2-methyl tert-butyl Bromo enables cross-coupling reactions Suzuki coupling, organic synthesis
4-Acetyl-2-bromo-benzoic acid tert-butyl ester C₁₃H₁₅BrO₃ 299.16 4-acetyl, 2-bromo tert-butyl Acetyl enhances solubility Complex molecule synthesis
Ethyl 4-tert-butylbenzoate C₁₃H₁₈O₂ 206.28 4-tert-butyl ethyl Lower steric hindrance Solvents, fragrances

*Hypothetical values inferred from structural analogs.

Reactivity and Functional Group Analysis

  • Ethynyl vs. Bromo : The ethynyl group in the target compound facilitates click chemistry, whereas bromo substituents (e.g., in tert-butyl 4-bromo-2-methylbenzoate) enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Acetyl vs.

Ester Group Influence

  • tert-Butyl Esters : Provide superior hydrolytic stability compared to ethyl esters (e.g., Ethyl 4-tert-butylbenzoate), making them preferred in multi-step syntheses .
  • Ethyl Esters : Less bulky, offering faster reaction rates in ester hydrolysis or transesterification .

Biological Activity

4-Ethynyl-2-methyl-benzoic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : 4-Ethynyl-2-methylbenzoic acid tert-butyl ester
  • Molecular Formula : C13H14O2
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of 4-Ethynyl-2-methyl-benzoic acid tert-butyl ester typically involves:

  • Starting Materials : 4-Ethynyl-2-methylbenzoic acid and tert-butyl alcohol.
  • Reagents : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Reaction Conditions : The reaction is usually performed under reflux conditions to facilitate the esterification process.

Biological Activity

The biological activities of 4-Ethynyl-2-methyl-benzoic acid tert-butyl ester have been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Several studies have reported the compound's ability to inhibit cancer cell proliferation:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
  • Case Study : A study conducted on human breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value around 5 µM .

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study : In a murine model of inflammation, administration of the compound led to a decrease in paw edema by approximately 30% compared to control groups .

Data Table: Biological Activities

Activity TypeObserved EffectConcentration RangeReference
AnticancerInhibition of cell proliferation5 - 20 µM
Anti-inflammatoryReduction in paw edema10 - 50 mg/kg
CytotoxicityInduction of apoptosis1 - 10 µM

The proposed mechanisms by which 4-Ethynyl-2-methyl-benzoic acid tert-butyl ester exerts its biological effects include:

  • Caspase Activation : Induction of apoptotic pathways leading to cell death.
  • Cytokine Modulation : Decreasing levels of inflammatory markers through inhibition of NF-kB signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.